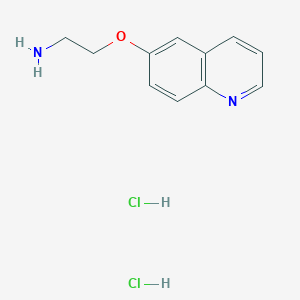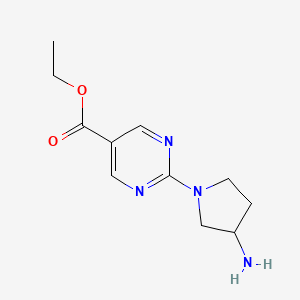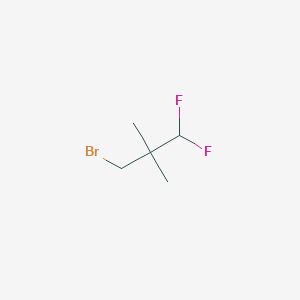
3-Bromo-1,1-difluoro-2,2-dimethylpropane
Vue d'ensemble
Description
“3-Bromo-1,1-difluoro-2,2-dimethylpropane” is a chemical compound with the molecular formula C5H8BrF3 . It is a brominated and fluorinated derivative of propane, with two methyl groups and a bromine atom attached to the first carbon atom, and two fluorine atoms attached to the second carbon atom .
Molecular Structure Analysis
The molecular structure of “3-Bromo-1,1-difluoro-2,2-dimethylpropane” can be deduced from its molecular formula, C5H8BrF3. It consists of a three-carbon backbone (propane), with the first carbon atom attached to two methyl groups and a bromine atom, and the second carbon atom attached to two fluorine atoms .Applications De Recherche Scientifique
Fluorinated Building Block : 3-Bromo-1,1-difluoro-2,2-dimethylpropane serves as a versatile fluorinated building block. It has been utilized in the synthesis of different trifluoromethylated heterocycles and aliphatic compounds, including 1,1,1-trifluoro-1,2-epoxypropane, a significant fluorinated building block in its own right (Lui, Marhold, & Rock, 1998).
Synthesis of Methylenecyclopropyl Carboxylates : In the base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes, 3-Bromo-1,1-difluoro-2,2-dimethylpropane is used for the efficient synthesis of dimethyl methylenecyclopropane-1,1-dicarboxylates and 2,3,4-trisubstituted furans (Xu, Huang, & Zhong, 2006).
Catalyzed gem-Difluoroallylation : A palladium-catalyzed gem-difluoroallylation of organoborons using 3-bromo-3,3-difluoropropene is a notable application. This process is highly efficient and offers a broad substrate scope, making it valuable for drug discovery and development (Min, Yin, Feng, Guo, & Zhang, 2014).
Phase-Transfer Catalysis in Alkylation of Phenols : The compound has been studied in the context of phase-transfer catalysis for the alkylation of phenols. This research explored the effects of various catalysts and conditions in the halopropylation process (Reinholz, Becker, Hagenbruch, Schäfer, & Schmitt, 1990).
Synthesis of Spiro Compounds of Silicon and Germanium : The reaction of 1,3-bis(bromomagnesio)-2,2-dimethylpropane with silicon or germanium tetrachloride resulted in the formation of 2,2,6,6-tetramethyl-4-metallaspiro[3.3]heptanes, showcasing its application in the synthesis of unique spiro compounds (Heisteeg, Tinga, Winkel, Akkerman, & Bickelhaupt, 1986).
Catalyst-Transfer Polycondensation : The compound played a role in the study of the mechanism of chain-growth polymerization, specifically in the context of catalyst-transfer polycondensation. This study contributes to understanding the controlled synthesis of polymers (Miyakoshi, Yokoyama, & Yokozawa, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-1,1-difluoro-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrF2/c1-5(2,3-6)4(7)8/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDSYRBMGWEUML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,1-difluoro-2,2-dimethylpropane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(2-Aminoethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492465.png)
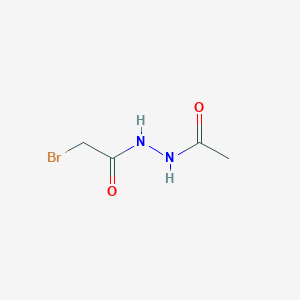
![3-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1492469.png)
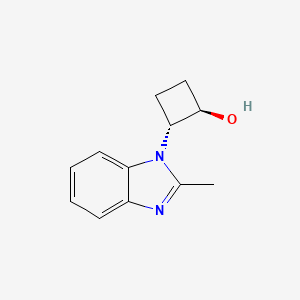

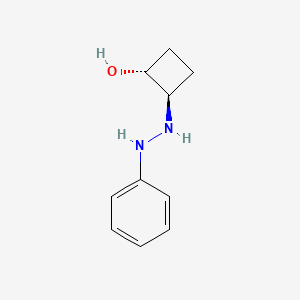
![3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one](/img/structure/B1492476.png)
![Ethyl[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1492477.png)
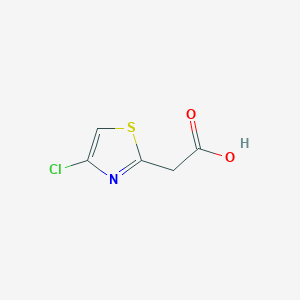
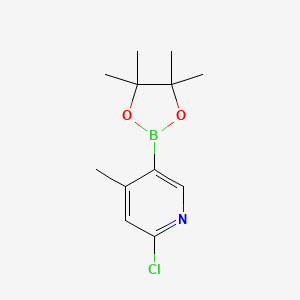
![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1492483.png)
